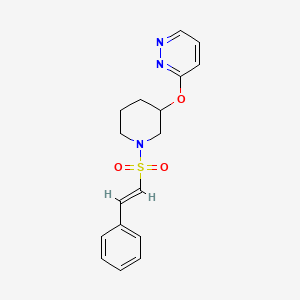

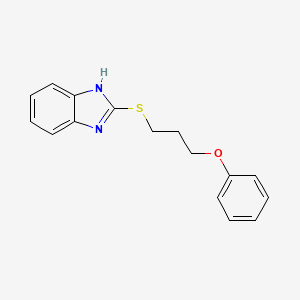

(E)-3-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyridazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of novel heterocyclic compounds has been a subject of interest due to their potential applications in various fields, including medicinal chemistry. In the first study, a new compound, (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide (PY4DA), was synthesized through the condensation of pyridine-4-carboxaldehyde and sulfadiazine. The synthesis process was characterized using techniques such as FTIR, 1HNMR, and UV-Visible spectroscopy. Theoretical methods, including Density Functional Theory (DFT), were employed to compare the experimental results with computational predictions .

Molecular Structure Analysis

The molecular structure of PY4DA was investigated using both experimental and computational methods. The FTIR spectra were computed using the DFT method with a B3LYP/6311++G(d,p) basis set. Additionally, 1HNMR spectra were calculated using the standard GIAO method with DMSO as the solvent. The UV-Vis spectrum was also calculated using Time-Dependent Density Functional Theory (TD-DFT) with the same basis set level and solvent .

Chemical Reactions Analysis

In the second study, a novel metal-free three-component 1,5-enyne-bicyclization was developed for the stereoselective construction of sulfonylated anti-indeno[1,2-d]pyridazines. This reaction pathway involved a Michael addition, 5-exo-dig carbocyclization, H-abstraction, and 6-endo-trig aza-cyclization sequence. These reactions facilitated the formation of multiple bonds, including C–S, C–C, and C–N, which are essential for building functional aza-heterocycles .

Physical and Chemical Properties Analysis

The physical properties of PY4DA were predicted using the Swiss ADME online tool, which provides insights into the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the compound. This information is crucial for understanding the potential of PY4DA as a drug candidate. The antimicrobial activity of the compound was also studied using the disk well diffusion method at various concentrations, indicating its potential application in treating microbial infections .

Aplicaciones Científicas De Investigación

Antibacterial Properties

- Piperazinyl oxazolidinone derivatives, including those with pyridazine moieties, have shown significant antibacterial properties. Compounds like these have demonstrated effectiveness against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus, and selected anaerobic organisms (Tucker et al., 1998).

Heterocyclic Synthesis

- The alkaline cleavage of certain ketones related to pyridazines, including some that involve styrylsulfonyl piperidine derivatives, can yield a variety of heterocyclic products such as pyridines and pyrazoles. These reactions involve complex rearrangements and ring enlargement reactions, contributing to the diversity in heterocyclic chemistry (Lempert-Sre´ter & Lempert, 1975).

Co-Crystal Formation

- Pyridines, including those in the pyridazine class, are used in crystal engineering to disrupt hydrogen-bonded structures in parent compounds, leading to the formation of co-crystals and salts. This application is significant in the design of supramolecular complexes with specific physical and chemical properties (Elacqua et al., 2013).

Inhibitory Activity on Eosinophil Infiltration

- Fused pyridazine compounds, when incorporated with piperidine or piperazine containing benzhydryl groups, have been found to exhibit inhibitory effects on eosinophil chemotaxis. This is particularly significant in the development of compounds for conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Development of Antimicrobial Agents

- Sulfonamide and amide derivatives of piperazine, incorporating the imidazo[1,2-b]pyridazine moiety, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Bhatt et al., 2016).

Synthesis of Diverse Heterocyclic Derivatives

- Piperidine has been used as an organocatalyst in the synthesis of pyrano[2,3-c]pyridazines. This method allows for the creation of a wide array of heterocyclic derivatives, demonstrating the versatility of pyridazine derivatives in organic synthesis (Kandile & Zaky, 2015).

Application in Pharmaceutical Research

- Piperidine and pyridazine derivatives have been explored in pharmaceutical research, particularly in the synthesis of compounds with potential as anti-inflammatory and adhesion molecule inhibitors. These compounds have shown promising results in animal models, indicating their potential therapeutic applications (Kaneko et al., 2004).

Propiedades

IUPAC Name |

3-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]oxypyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c21-24(22,13-10-15-6-2-1-3-7-15)20-12-5-8-16(14-20)23-17-9-4-11-18-19-17/h1-4,6-7,9-11,13,16H,5,8,12,14H2/b13-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYLCUWYUIUYVJG-JLHYYAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C=CC2=CC=CC=C2)OC3=NN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2)OC3=NN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2498511.png)

![[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2498512.png)

![1,7,8-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498513.png)

![3-[2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]acrylic acid](/img/structure/B2498515.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-3-(1,3-thiazol-2-yl)propanamide](/img/structure/B2498518.png)

![4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2498520.png)

![N-(4-chlorophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanamide](/img/structure/B2498523.png)

![methyl 3-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2498529.png)

![3,4-diethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2498531.png)

![tert-Butyl 2-formyl-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2498532.png)